

A Technical Guide to Research-Grade Calcium Iodide Hexahydrate for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium iodide, hexahydrate*

Cat. No.: *B161461*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of research-grade calcium iodide hexahydrate ($\text{CaI}_2 \cdot 6\text{H}_2\text{O}$), a crucial inorganic compound in various scientific domains. This document details the commercial sources, technical specifications, and established applications of this compound, with a focus on providing practical information for laboratory use.

Commercial Suppliers of Research-Grade Calcium Iodide Hexahydrate

A variety of chemical suppliers offer calcium iodide hexahydrate suitable for research and development purposes. These suppliers often provide different grades of the compound, each with specific purity levels and impurity profiles. When selecting a supplier, it is crucial to consider the specific requirements of the intended application, including the necessary purity and the acceptable levels of trace metal and other impurities.

Below is a summary of prominent commercial suppliers offering research-grade calcium iodide hexahydrate:

Supplier	Contact Information	Available Grades/Purities
American Elements	--INVALID-LINK--	Offers various grades including high purity (e.g., 99.999%), research grade, and pharmaceutical grade. [1]
Alfa Aesar (part of Thermo Fisher Scientific)	--INVALID-LINK--	Provides a range of purities, often specified on their product pages and certificates of analysis.
Noah Chemicals	--INVALID-LINK--	Specializes in high-purity inorganic chemicals, with purities up to 99.9999+%. They can also provide materials to ACS, USP/NF, and FCC specifications.
Strem Chemicals	--INVALID-LINK--	Manufactures and markets specialty chemicals of high purity, typically 99% or higher.
Chem-Impex International	--INVALID-LINK--	Offers calcium iodide hydrate with specified purities for research and industrial applications.
AB Enterprises	--INVALID-LINK--	A supplier of high-purity specialty chemicals, including calcium iodide hexahydrate, for various industries including pharmaceuticals. [2]

Technical Data and Specifications

The quality and purity of calcium iodide hexahydrate are critical for reproducible and reliable experimental results. The following tables summarize the key technical specifications of research-grade calcium iodide hexahydrate based on information from various suppliers.

Researchers should always refer to the supplier-specific certificate of analysis for lot-specific data.

Table 1: General Properties of Calcium Iodide Hexahydrate

Property	Value
Chemical Formula	CaI ₂ ·6H ₂ O
CAS Number	71626-98-7
Molecular Weight	401.98 g/mol [2]
Appearance	White to yellowish-white crystalline solid or powder [3]
Solubility	Highly soluble in water, alcohol, and acetone.

Table 2: Comparative Purity and Impurity Profile of Research-Grade Calcium Iodide Hexahydrate from Select Suppliers

Supplier	Purity (Assay)	Key Impurities (Typical Maximum Limits)
American Elements	Up to 99.999%	Trace metals and other anions (specific limits available on request)
Alfa Aesar	≥98%	Varies by product grade (refer to CoA)
Noah Chemicals	Up to 99.9999+%	Detailed trace metal analysis provided with order
Strem Chemicals	Typically ≥99%	Specific impurity levels provided on CoA

Experimental Applications and Protocols

Calcium iodide hexahydrate finds utility in a range of chemical and biological research areas. Its applications stem from its properties as a source of iodide ions and the Lewis acidity of the calcium ion.

Organic Synthesis

Calcium iodide can be used as a catalyst or reagent in various organic reactions. For instance, it can be involved in the synthesis of iodinated organic compounds.

Experimental Protocol: Synthesis of Anhydrous Calcium Iodide from its Hydrate for Use in Moisture-Sensitive Reactions

This protocol describes the dehydration of calcium iodide hexahydrate, a necessary step for its use in anhydrous conditions.

Materials:

- Calcium iodide hexahydrate ($\text{CaI}_2 \cdot 6\text{H}_2\text{O}$)
- Tube furnace
- Quartz tube
- Inert gas (e.g., Argon or Nitrogen) supply with a flow meter
- Schlenk flask

Procedure:

- Place a known amount of calcium iodide hexahydrate in a quartz tube.
- Insert the quartz tube into the tube furnace.
- Connect one end of the quartz tube to an inert gas supply with a bubbler to monitor the gas flow.
- Connect the other end of the quartz tube to a Schlenk flask to collect the anhydrous product.
- Begin a slow flow of inert gas through the quartz tube.

- Gradually heat the furnace to a temperature of 200-250 °C. The water of hydration will be driven off.
- Maintain this temperature for 2-3 hours under the inert gas flow to ensure complete dehydration.
- After dehydration, allow the furnace to cool to room temperature under the continuous flow of inert gas.
- Once at room temperature, quickly transfer the resulting anhydrous calcium iodide powder to a dry Schlenk flask under an inert atmosphere to prevent rehydration.

Logical Workflow for Anhydrous Calcium Iodide Preparation

[Click to download full resolution via product page](#)

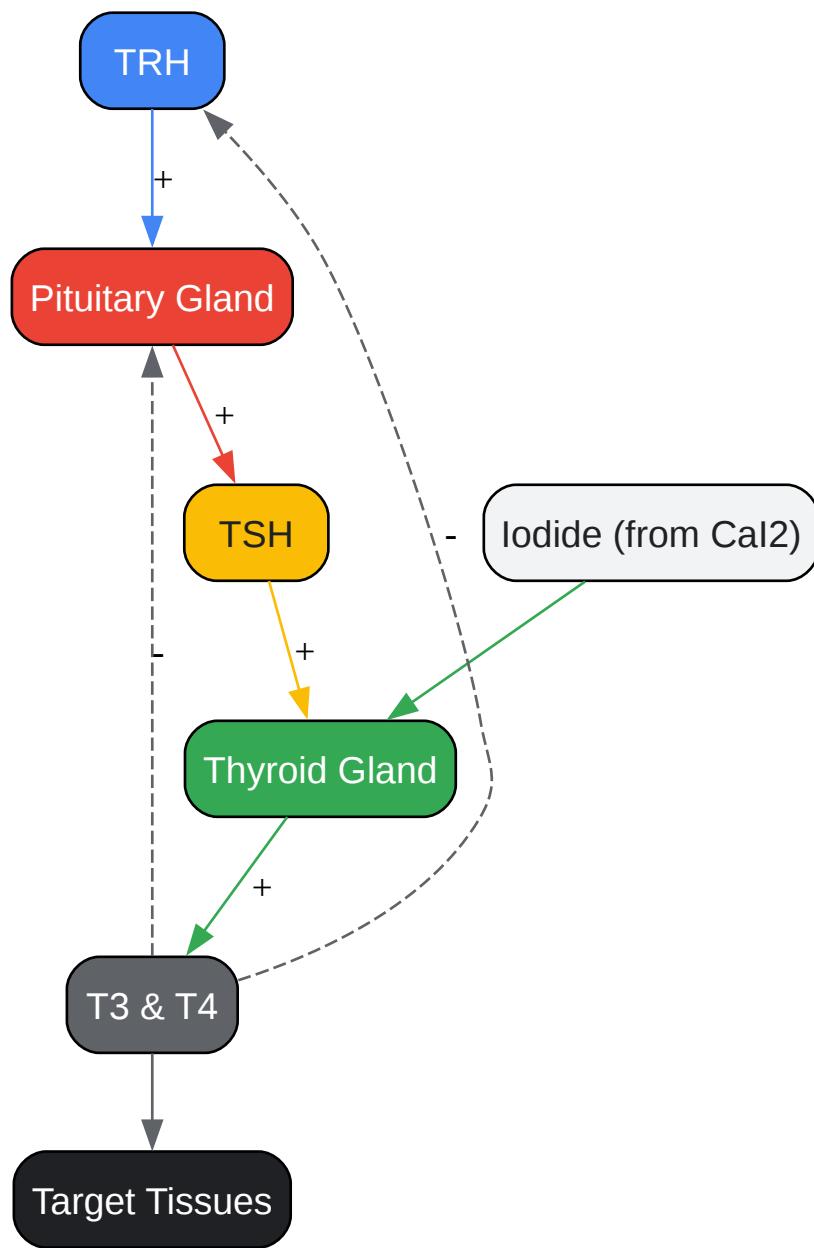
Caption: Workflow for preparing anhydrous calcium iodide.

Thyroid Research

Both calcium and iodide ions play crucial roles in thyroid physiology. While direct experimental protocols using calcium iodide hexahydrate in thyroid hormone assays are not commonly detailed in recent literature, the compound can serve as a source of iodide for studying its uptake and metabolism by thyroid cells.

Experimental Protocol: In Vitro Iodide Uptake Assay in Thyroid Cells

This generalized protocol outlines how to study the effect of iodide concentration on its uptake by cultured thyroid cells. Calcium iodide hexahydrate can be used to prepare the iodide solutions.


Materials:

- Cultured thyroid cell line (e.g., FRTL-5)
- Cell culture medium
- Hanks' Balanced Salt Solution (HBSS)
- Calcium iodide hexahydrate (to prepare iodide solutions of varying concentrations)
- Radioactive iodide (e.g., ^{125}I) as a tracer
- Gamma counter

Procedure:

- Culture thyroid cells to confluence in appropriate multi-well plates.
- Prepare a series of iodide solutions with varying concentrations using calcium iodide hexahydrate dissolved in HBSS.
- Wash the cells twice with warm HBSS.
- Incubate the cells with the different concentrations of non-radioactive iodide solutions for a predetermined time (e.g., 30 minutes).
- Add a fixed amount of radioactive iodide (e.g., ^{125}I) to each well and incubate for a specific uptake period (e.g., 15 minutes).
- Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
- Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
- Measure the radioactivity in the cell lysates using a gamma counter.
- Determine the protein concentration in each lysate to normalize the iodide uptake.
- Analyze the data to determine the kinetics of iodide uptake.

Thyroid Hormone Regulation Signaling Pathway

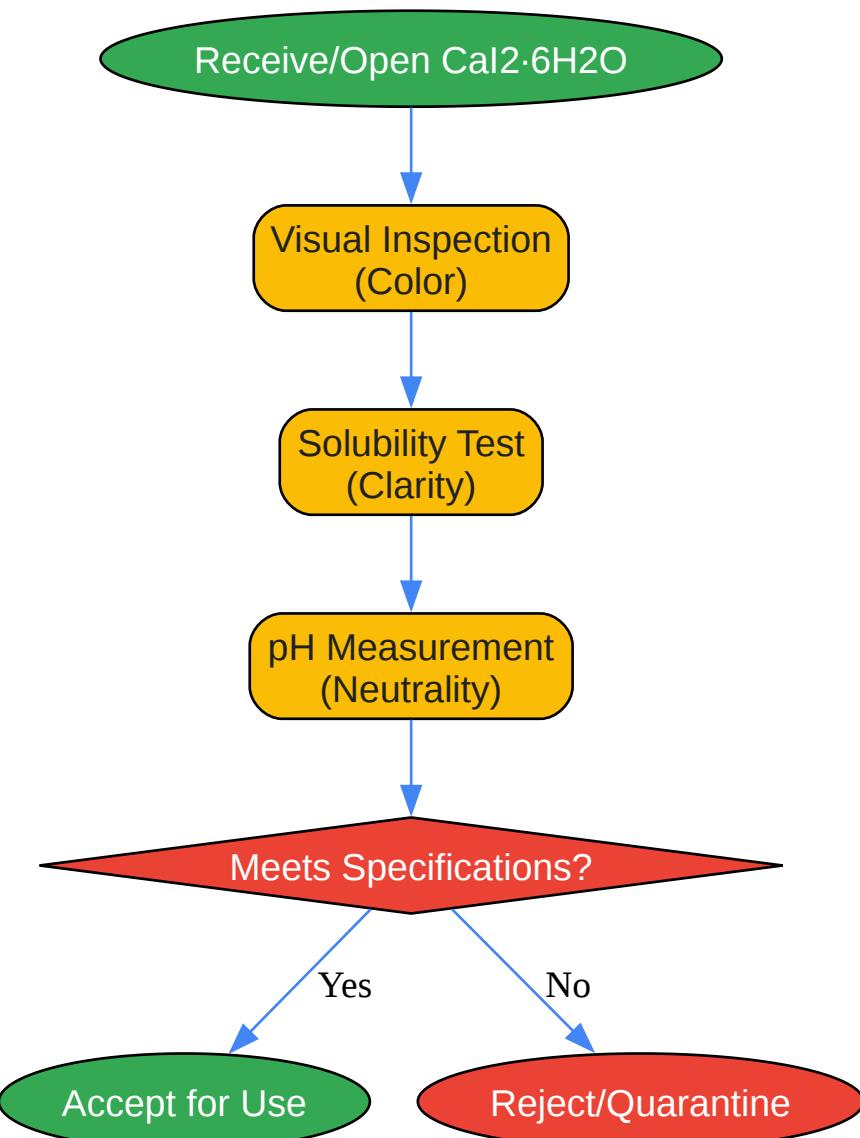
[Click to download full resolution via product page](#)

Caption: Hypothalamic-Pituitary-Thyroid axis.

Quality Control in the Research Laboratory

Ensuring the quality of starting materials is fundamental for the integrity of research data. For calcium iodide hexahydrate, routine quality control can help identify degradation or

contamination.


Experimental Workflow: Quality Control of Calcium Iodide Hexahydrate

This workflow outlines a simple procedure to assess the quality of a new or stored batch of calcium iodide hexahydrate.

Workflow:

- Visual Inspection: Check for any discoloration. Pure calcium iodide hexahydrate is white. A yellowish tint may indicate the liberation of free iodine due to oxidation.
- Solubility Test: Dissolve a small, accurately weighed amount of the compound in a known volume of deionized water. The solution should be clear and colorless. Turbidity may indicate the presence of insoluble impurities.
- pH Measurement: Measure the pH of the freshly prepared aqueous solution. It should be near neutral. A significant deviation may suggest the presence of acidic or basic impurities.
- Iodide Titration (Optional, for advanced QC): The iodide content can be quantitatively determined by titration with a standardized solution of silver nitrate.

Quality Control Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 2. scispace.com [scispace.com]
- 3. collegedunia.com [collegedunia.com]
- To cite this document: BenchChem. [A Technical Guide to Research-Grade Calcium Iodide Hexahydrate for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161461#commercial-suppliers-of-research-grade-calcium-iodide-hexahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com